2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 2,4-difluoroaniline with a suitable cyclohexane-1,3-dione derivative under specific reaction conditions. One common method involves the condensation reaction between 2,4-difluoroaniline and 5,5-dimethylcyclohexane-1,3-dione in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the difluoroaniline moiety.
Scientific Research Applications
2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The difluoroaniline group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: A related compound with similar structural features but different reactivity and applications.
Diethyl 2-[(2,4-difluoroanilino)methylidene]malonate: Another compound with a difluoroaniline group, used in different synthetic applications.
Uniqueness
2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of a difluoroaniline group and a cyclohexane-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-12-4-3-9(16)5-11(12)17/h3-5,8,19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHFVMOHNSUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)F)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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